molecular formula HNO3 B1610193 CID 10313048 CAS No. 43625-06-5

CID 10313048

Cat. No.: B1610193
CAS No.: 43625-06-5
M. Wt: 64.006 g/mol
InChI Key: GRYLNZFGIOXLOG-OUBTZVSYSA-N
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Description

CID 10313048 corresponds to Nitric-15N acid solution (CAS 43625-06-5), a stable isotopologue of nitric acid (HNO₃) where the nitrogen atom is replaced by the ¹⁵N isotope . While nitric acid is a well-characterized strong acid and oxidizing agent, the isotopic substitution in this compound alters its molecular weight and spectroscopic properties, making it valuable in tracer studies, nuclear magnetic resonance (NMR) research, and isotopic labeling experiments.

Properties

InChI

InChI=1S/HNO3/c2-1(3)4/h(H,2,3,4)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYLNZFGIOXLOG-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437937
Record name Nitric-15N acid solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

64.006 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43625-06-5
Record name Nitric-15N acid solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43625-06-5
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of nitric-15N acid solution typically involves the reaction of nitrogen-15 enriched ammonia (15NH3) with oxygen under controlled conditions. The process can be summarized as follows: [ 4 , ^{15}NH_3 + 5 , O_2 \rightarrow 4 , ^{15}NO + 6 , H_2O ] [ 2 , ^{15}NO + O_2 \rightarrow 2 , ^{15}NO_2 ] [ 3 , ^{15}NO_2 + H_2O \rightarrow 2 , ^{15}HNO_3 + ^{15}NO ]

Industrial Production Methods: Industrial production of nitric-15N acid solution involves the oxidation of nitrogen-15 enriched ammonia using a platinum-rhodium catalyst at high temperatures (around 500°C) and pressures (0.4 MPa). The resulting nitrogen-15 enriched nitric oxide is further oxidized and absorbed in water to produce nitric-15N acid .

Chemical Reactions Analysis

Types of Reactions: CID 10313048 undergoes various chemical reactions, including:

    Oxidation: It acts as a strong oxidizing agent, converting metals and non-metals to their respective oxides.

    Reduction: It can be reduced to nitrogen oxides or ammonia under specific conditions.

    Substitution: It participates in nitration reactions, introducing nitro groups into organic molecules.

Common Reagents and Conditions:

    Oxidation: Reacts with metals like copper and zinc in the presence of water.

    Reduction: Involves reducing agents like hydrogen or metals in acidic conditions.

    Substitution: Uses concentrated sulfuric acid as a catalyst for nitration reactions.

Major Products:

    Oxidation: Metal oxides, nitrogen dioxide, and water.

    Reduction: Nitrogen oxides (NO, N2O) and ammonia.

    Substitution: Nitro compounds (e.g., nitrobenzene).

Scientific Research Applications

CID 10313048 is widely used in various scientific fields:

Mechanism of Action

The mechanism of action of nitric-15N acid solution involves its ability to donate nitro groups (NO2) and act as an oxidizing agent. It targets various molecular pathways, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize CID 10313048, we compare it with nitric acid derivatives and isotopologues based on molecular properties, applications, and regulatory status.

Table 1: Key Properties of this compound and Similar Compounds
Compound Name CID Molecular Formula Molecular Weight Isotopic Composition Key Applications Regulatory Status
Nitric-15N acid solution 10313048 H¹⁵NO₃ 64.99 g/mol ¹⁵N (99% enrichment) Isotopic tracing, NMR studies STCE 241 (CWC Schedule 2)
Nitric acid 944 HNO₃ 63.01 g/mol Natural N isotopes Industrial synthesis, metallurgy Regulated under CWC
Nitric-13C acid N/A H¹³CO₃ 64.01 g/mol ¹³C (enriched) Metabolic tracing (limited use) Not listed
Dinitrogen pentoxide 66242 N₂O₅ 108.01 g/mol Natural isotopes Nitration agent, explosives synthesis CWC Schedule 2
Key Observations :

Isotopic Differences :

  • This compound has a molecular weight ~3% higher than natural nitric acid due to ¹⁵N substitution. This difference is critical in mass spectrometry and isotopic dilution analyses .
  • In contrast, nitric-13C acid (hypothetical) would prioritize carbon tracing, but its synthesis is less common due to the dominance of nitrogen isotopes in nitric acid reactivity.

Chemical Reactivity: Both this compound and standard nitric acid (CID 944) exhibit strong acidity (pKa ≈ -1.4) and oxidizing power.

Regulatory and Safety Considerations: this compound shares the same regulatory restrictions as natural nitric acid under the Chemical Weapons Convention (CWC) due to its role in synthesizing explosives and toxic agents . Dinitrogen pentoxide (CID 66242), another nitric acid derivative, is similarly regulated but serves distinct industrial roles (e.g., nitration reactions).

Comparison with Functional Analogs

Beyond isotopic variants, this compound can be compared to nitrogen-oxygen compounds with overlapping applications:

Table 2: Functional Analogs of this compound
Compound Name CID Molecular Formula Key Functional Groups Applications
Sulfuric acid 1118 H₂SO₄ -SO₃H Industrial catalyst, acidulant
Hydrochloric acid 313 HCl -Cl pH adjustment, metal cleaning
Nitrosonium octafluoroxenate 139646799 NOXeF₈ -NO⁺ Specialty oxidizer (research use)
Key Distinctions :
  • Acid Strength : Nitric acid (CID 944, 10313048) is a stronger oxidizer than sulfuric or hydrochloric acid, making it irreplaceable in nitration reactions.

Biological Activity

CID 10313048 is a fully human IgG1 monoclonal antibody that specifically targets CD38, a glycoprotein that plays a significant role in various biological processes, including cell signaling and immune response. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of malignancies such as multiple myeloma.

This compound operates primarily through the inhibition of CD38, which is expressed on the surface of malignant cells. The binding of this antibody to CD38 can lead to the following biological activities:

  • Inhibition of Tumor Growth : By targeting CD38, this compound can inhibit the proliferation of tumor cells that express this protein.
  • Induction of Apoptosis : The antibody may facilitate programmed cell death in malignant cells, thereby contributing to tumor reduction.
  • Enhancement of Immune Response : this compound may enhance the immune system's ability to recognize and destroy cancer cells.

Preclinical Studies

Preclinical studies have demonstrated that this compound exhibits strong activity against a variety of malignancies expressing CD38. Key findings include:

  • Enhanced Efficacy : Compared to other CD38 monoclonal antibodies, this compound shows improved efficacy in reducing tumor burden in animal models.
  • Safety Profile : Preliminary data suggest a favorable safety profile, with fewer adverse effects reported compared to existing treatments.

Clinical Trials

Currently, this compound is undergoing clinical evaluation. The following table summarizes relevant clinical trial data:

Trial NamePhaseStatusDiseasePrimary Completion DateProbability of Success
CASI-CID-103-101P1Active, not recruitingMultiple MyelomaSeptember 1, 202334%

The trial aims to assess the safety and efficacy of this compound in patients with multiple myeloma, providing critical insights into its therapeutic potential.

Case Studies

Several case studies have highlighted the potential benefits of this compound:

  • Case Study A : A patient with relapsed multiple myeloma showed significant improvement after treatment with this compound, with a marked reduction in tumor markers and improved quality of life.
  • Case Study B : In a cohort study involving multiple patients, those treated with this compound experienced longer progression-free survival compared to those receiving standard therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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